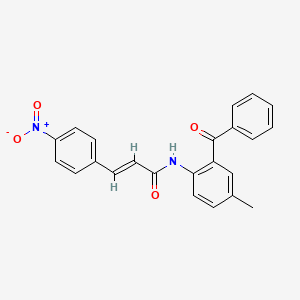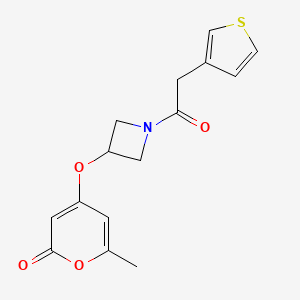![molecular formula C14H13Cl2NO2S B2921516 2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 338774-15-5](/img/structure/B2921516.png)
2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine consists of a pyridine ring substituted with chloro, methylsulfonyl, and trifluoroethoxy groups. The detailed arrangement of atoms can be visualized using molecular modeling software or databases .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Agrochemical Industry
This compound serves as a key intermediate in the synthesis of various agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The unique combination of the physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to its effectiveness .
Pharmaceutical Development
In the pharmaceutical industry, derivatives of this compound are utilized in the development of active ingredients for medications. The trifluoromethylpyridine (TFMP) moiety, to which this compound is related, is found in several pharmaceutical products that have been granted market approval, and many more are undergoing clinical trials .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives are also used in veterinary medicine. The TFMP derivatives have been incorporated into veterinary products, enhancing their efficacy .
Synthesis of Fluorinated Organic Chemicals
The compound is involved in the development of fluorinated organic chemicals, which are increasingly important due to their effects on the biological activities and physical properties of compounds. This has led to advances in various fields, including materials science .
Organic Synthesis Intermediates
The compound is used as an intermediate in the synthesis of more complex organic molecules. For example, it can be used to obtain 2-chloro-5-(trifluoromethyl)pyridine, which is a key intermediate for the synthesis of fluazifop, an important agrochemical .
Development of Functional Materials
Due to its unique properties, this compound is also researched for its potential applications in the development of functional materials. These materials could have a wide range of uses, from electronics to coatings .
Pesticide Formulation
Derivatives of this compound are integral in formulating pesticides. The incorporation of fluorine atoms has been a significant trend in the pesticide industry, with over 50% of the pesticides launched in the last two decades being fluorinated .
Advanced Research in Chemistry
Lastly, the compound is a subject of advanced research in chemistry, particularly in understanding the impact of fluorine-containing moieties on the properties of organic molecules. This research could lead to the discovery of novel applications and synthesis methods .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-(4-chloro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-8-7-11(15)4-5-12(8)20(18,19)13-9(2)6-10(3)17-14(13)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFNZUROOTRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C=C2)Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide](/img/structure/B2921433.png)




![3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2921441.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921445.png)
![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride](/img/structure/B2921448.png)

![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2921451.png)
![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)